Chloromethyl 9-chlorononanoate Chloromethyl 9-chlorononanoate
Brand Name: Vulcanchem
CAS No.: 80418-78-6
VCID: VC19306735
InChI: InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2
SMILES:
Molecular Formula: C10H18Cl2O2
Molecular Weight: 241.15 g/mol

Chloromethyl 9-chlorononanoate

CAS No.: 80418-78-6

Cat. No.: VC19306735

Molecular Formula: C10H18Cl2O2

Molecular Weight: 241.15 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 9-chlorononanoate - 80418-78-6

Specification

CAS No. 80418-78-6
Molecular Formula C10H18Cl2O2
Molecular Weight 241.15 g/mol
IUPAC Name chloromethyl 9-chlorononanoate
Standard InChI InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2
Standard InChI Key AAVUFTKCHHFPHZ-UHFFFAOYSA-N
Canonical SMILES C(CCCCCl)CCCC(=O)OCCl

Introduction

Chemical Identity and Structural Characteristics

Chloromethyl 9-chlorononanoate is characterized by its bifunctional structure, featuring a chloromethyl ester group and a terminal chlorine atom on a nine-carbon aliphatic chain. The IUPAC name, chloromethyl 9-chlorononanoate, reflects this arrangement .

Molecular and Structural Data

Key identifiers include:

PropertyValueSource
CAS No.80418-78-6
Molecular FormulaC10H18Cl2O2\text{C}_{10}\text{H}_{18}\text{Cl}_2\text{O}_2
Molecular Weight241.15 g/mol
SMILESC(CCCCCl)CCCC(=O)OCCl
InChIKeyAAVUFTKCHHFPHZ-UHFFFAOYSA-N

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) at the ester position and the terminal chlorine on the nonanoate chain contribute to its reactivity.

Synthesis and Reaction Mechanisms

Chloromethylation Methods

Chloromethyl 9-chlorononanoate is synthesized through chloromethylation reactions involving nonanoic acid derivatives. A typical procedure employs:

  • Lewis acid catalysts (e.g., zinc chloride or aluminum chloride) to facilitate electrophilic substitution.

  • Chloromethylating agents such as chloromethyl ethers or formaldehyde derivatives in acidic conditions.

For example, analogous methods for chloromethylated compounds involve reacting substrates with trioxymethylene ((CH2O)3\text{(CH}_2\text{O)}_3) and hydrochloric acid (HCl\text{HCl}) in dioxane . While this patent specifically describes 9,10-bis(chloromethyl)anthracene synthesis, the general approach—using HCl\text{HCl} gas and heat—is transferable to chloromethyl ester production .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .

  • Catalyst concentration: Higher Lewis acid concentrations (5–10 mol%) enhance reaction rates but may require careful quenching.

  • Solvent selection: Polar aprotic solvents like dichloromethane or dioxane improve reagent solubility .

Spectral Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Peaks at δ 3.8–4.2 ppm correspond to the chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}), while aliphatic chain protons appear between δ 1.2–2.1 ppm.

  • 13C^{13}\text{C} NMR: The ester carbonyl carbon resonates near δ 170 ppm, with adjacent carbons showing deshielding due to chlorine electronegativity.

Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular ion peak at m/z 241 confirms the molecular weight, while fragments at m/z 105 (C5H10Cl+\text{C}_5\text{H}_{10}\text{Cl}^+) and m/z 137 (C7H14ClO2+\text{C}_7\text{H}_{14}\text{ClO}_2^+) indicate cleavage of the aliphatic chain and ester group, respectively.

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

Future Perspectives and Research Directions

While Chloromethyl 9-chlorononanoate’s synthetic utility is well-established, further studies could explore:

  • Green chemistry approaches: Replacing Lewis acids with biocatalysts to reduce waste.

  • Environmental impact assessments: Degradation pathways and ecotoxicology profiles remain unstudied.

  • Novel applications: Investigating its use in metal-organic frameworks (MOFs) or drug-delivery systems.

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